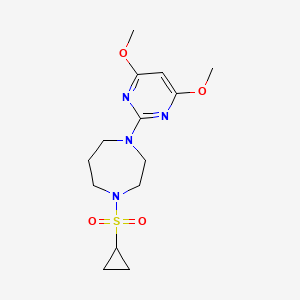![molecular formula C16H21N3O2S B6439232 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile CAS No. 2549027-39-4](/img/structure/B6439232.png)
3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile (3-CPDM-DBN) is a heterocyclic compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of the 1,4-diazepane ring system and is composed of a benzonitrile group attached to the cyclopropanesulfonyl group. The main focus of
Aplicaciones Científicas De Investigación
3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile is a useful compound for scientific research applications due to its ability to bind to a variety of proteins, enzymes, and other molecules. It has been used to study the structure and function of proteins, enzymes, and other molecules, as well as to investigate the effects of drugs on these molecules. Additionally, it has been used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various drugs.
Mecanismo De Acción
The mechanism of action of 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile is dependent on its ability to bind to a variety of proteins, enzymes, and other molecules. It binds to these molecules through a process of hydrogen bonding and hydrophobic interactions. This binding process leads to changes in the structure and function of the proteins, enzymes, and other molecules, which in turn leads to changes in the biochemical and physiological effects of the drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile depend on the type of molecule it is binding to. For example, it has been shown to bind to certain proteins and enzymes, leading to changes in their structure and function. This can lead to changes in the metabolism of drugs, as well as changes in the absorption, distribution, and excretion of drugs. Additionally, it can lead to changes in the pharmacokinetics and pharmacodynamics of drugs, as well as changes in their efficacy and toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is a relatively small molecule, which makes it easier to study its binding properties. However, there are some limitations to its use in laboratory experiments. For example, it is not as effective at binding to some proteins and enzymes as other compounds, and it can be difficult to study its binding properties in detail.
Direcciones Futuras
The future directions for 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile are numerous. It could be used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on these molecules. Additionally, it could be used to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various drugs. Furthermore, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as to investigate their efficacy and toxicity. Finally, it could be used to develop novel drugs and drug delivery systems.
Métodos De Síntesis
The synthesis of 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile can be achieved through a two-step process. The first step involves the reaction of 4-cyclopropanesulfonyl-1,4-diazepan-1-yl bromide with sodium benzoate in anhydrous acetonitrile, followed by the addition of sodium hydroxide to the reaction mixture. The second step involves the reaction of the resulting diol with sodium cyanoborohydride to yield the desired 3-{[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile.
Propiedades
IUPAC Name |
3-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c17-12-14-3-1-4-15(11-14)13-18-7-2-8-19(10-9-18)22(20,21)16-5-6-16/h1,3-4,11,16H,2,5-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFYBXCVDDPZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)CC3=CC(=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]methyl}benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439151.png)
![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}-1,4-diazepane](/img/structure/B6439165.png)
![3-(1H-pyrazol-1-yl)-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6439171.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439183.png)
![5-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6439187.png)

![1-(cyclopropanesulfonyl)-4-{7-methylthieno[3,2-d]pyrimidin-4-yl}piperazine](/img/structure/B6439197.png)
![2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6439202.png)
![4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6439216.png)
![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B6439217.png)
![2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine](/img/structure/B6439225.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6439245.png)
![3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B6439246.png)
![N-ethyl-4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6439253.png)